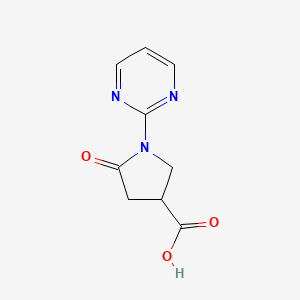![molecular formula C9H14O5 B3170540 乙酸,2-[2-[2-(2-炔-1-yloxy)乙氧基]乙氧基]- CAS No. 944561-46-0](/img/structure/B3170540.png)
乙酸,2-[2-[2-(2-炔-1-yloxy)乙氧基]乙氧基]-
描述
“Acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-” is a chemical compound with the molecular formula C9H14O5 . It is also known as Propargyl-PEG3-CH2CO2H . This compound is an PEG linker with an alkyne and carboxylic acid set of functional groups .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14O5/c1-2-3-12-4-5-13-6-7-14-8-9(10)11/h1H,3-8H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a predicted density of 1.158±0.06 g/cm3 and a predicted boiling point of 334.9±27.0 °C . Its molecular weight is 202.21 .科学研究应用
生物共轭用于生物医学研究
杂双功能交联试剂的合成和应用(例如2-[2-[2-[(2-溴乙酰)氨基]乙氧基]乙氧基]乙氧基乙酸)在生物共轭化学中至关重要。这些化合物专为肽与脂质体的偶联而设计,这在免疫和合成疫苗制剂中至关重要。引入的间隔臂为偶联物提供了良好的可及性,并与传统试剂相比降低了内在免疫原性,这有利于开发合成疫苗制剂。此外,这些衍生物允许通过稳定的硫醚和生物可还原二硫键将肽偶联到脂质体载体,这可能会影响抗原呈递细胞的呈递机制 (Frisch, Schuber, & Boeckler, 1996).
分析化学和毒理学
在分析化学和毒理学中,已在疑似代谢紊乱或接受化疗的患者的尿液样本中检测到(2-乙氧基乙氧基)乙酸等化合物。此类化合物的鉴定对于了解代谢途径和外源物质对人体健康的影响具有重要意义 (Kamerling et al., 1977).
材料科学:微粒的合成
在2-[2-(2-甲氧基乙氧基)乙氧基]乙酸存在下,用苯甲醇还原Cu(II)离子会导致球形铜微粒的合成。该过程展示了合成条件对铜颗粒尺寸、形态和多分散性的影响,这在材料科学中对于创建具有所需性质的特定纳米结构至关重要 (Logutenko, Titkov, & Vorobyov, 2020).
催化:氧化过程
在催化中,乙醇在Au(111)表面转化为羰基化合物涉及乙氧基和乙酸盐等化合物作为中间体。该过程突出了金介导的醇氧化潜力以及对乙醇氧化的机理见解,强调了表面介导反应在非均相催化中的重要性 (Liu et al., 2009).
安全和危害
This compound is classified as dangerous with the signal word "Danger" . It may cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, and calling a poison center or doctor if swallowed .
作用机制
Target of Action
Propargyl-PEG2-CH2COOH is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The compound contains an Alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This “click chemistry” reaction is highly selective, efficient, and biocompatible, making it ideal for use in biological systems .
Biochemical Pathways
The primary biochemical pathway involved in the action of Propargyl-PEG2-CH2COOH is the ubiquitin-proteasome system . By linking a target protein to an E3 ubiquitin ligase, the PROTAC compound induces the ubiquitination and subsequent degradation of the target protein . This can affect various downstream pathways depending on the specific function of the target protein.
Pharmacokinetics
As a peg-based compound, it is expected to have improved solubility and stability, which can enhance its bioavailability .
Result of Action
The molecular and cellular effects of Propargyl-PEG2-CH2COOH’s action depend on the specific target protein. By inducing the degradation of the target protein, it can modulate cellular processes in which the protein is involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Propargyl-PEG2-CH2COOH. For instance, the compound’s stability and activity in complex biological environments are ensured by the introduction of hydrophilic PEG ligands .
属性
IUPAC Name |
2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-2-3-12-4-5-13-6-7-14-8-9(10)11/h1H,3-8H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWONAGPFSKACQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944561-46-0 | |
| Record name | 2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



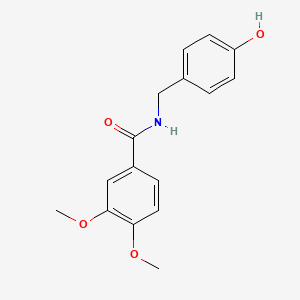



![1-[2-(4-Fluorophenoxy)ethyl]-1,4-diazepane](/img/structure/B3170489.png)
![N-[1-(2-furyl)ethyl]-N-(3-methylbutyl)amine](/img/structure/B3170495.png)

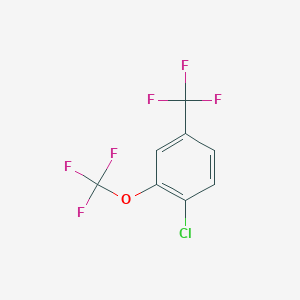
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B3170508.png)
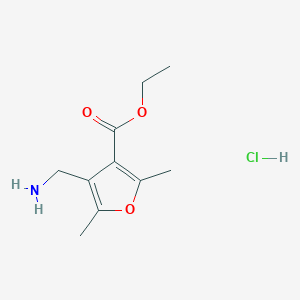
![Ethyl 2-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3170526.png)
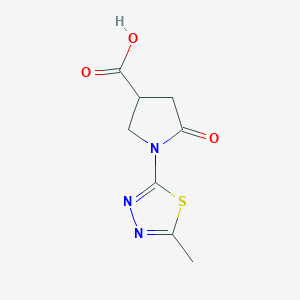
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3170541.png)
